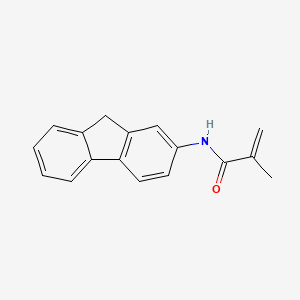

Acrylamide, N-(2-fluorenyl)-2-methyl-

Description

Historical Context of Fluorenyl-Substituted Acrylamide Derivatives

The development of fluorenyl-substituted acrylamides traces its origins to the broader exploration of acrylamide derivatives in the mid-20th century. Early work focused on modifying the acrylamide backbone to enhance reactivity and stability in polymerization processes. The incorporation of fluorenyl groups emerged as a strategic innovation, leveraging the aromatic rigidity of fluorene to influence molecular packing and electronic interactions.

Emergence in Polymer Science

Initial synthetic efforts in the 1980s explored fluorenyl-acrylamide copolymers for their potential in creating high-performance materials. The fluorenyl moiety’s planar structure was found to enhance π-π stacking in polymer matrices, leading to improved thermal stability and mechanical strength. For example, 9,9-disubstituted fluorene derivatives, such as those synthesized via propargylic alcohol intermediates, demonstrated exceptional optical properties, paving the way for applications in organic electronics.

Evolution in Medicinal Chemistry

Parallel developments in medicinal chemistry identified fluorenyl-acrylamides as viable warheads for covalent inhibition. The α-fluoro acrylamide motif, as seen in compound 6h (IC~50~ = 45 ± 11 nM against FGFR4), underscored the role of fluorine substitution in balancing reactivity and selectivity. Structural studies revealed that the fluorenyl group’s steric bulk prevents off-target interactions, a critical advancement over earlier acrylamide-based inhibitors.

Role in Advanced Polymerization Systems

Controlled Radical Polymerization

Acrylamide, N-(2-fluorenyl)-2-methyl-, has been instrumental in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Its electron-deficient acrylamide group facilitates rapid chain propagation, while the fluorenyl substituent modulates chain transfer efficiency. For instance, poly(HPMA) synthesized using fluorenyl-acrylamide CTAs achieved narrow dispersity (Đ = 1.14) and predictable molecular weights (M̄~w~ = 4,890 g·mol⁻¹).

Table 1: Key Polymerization Parameters for Fluorenyl-Acrylamide CTAs

| CTA Structure | Monomer | M̄~n~ (g·mol⁻¹) | Đ | Yield (%) |

|---|---|---|---|---|

| Fluorenyl-acrylamide | HPMA | 4,890 | 1.14 | 98.4 |

| Vinyl sulfonamide | Styrene | 2,300 | 1.41 | 48.5 |

Supramolecular Assembly

The compound’s fluorenyl group enables hierarchical self-assembly in block copolymers. In aqueous solutions, poly(HPMA)-β-sheet peptide diblock copolymers form micellar structures with fluorenyl cores, driven by hydrophobic interactions. These assemblies exhibit stimuli-responsive behavior, making them suitable for drug delivery systems.

Significance in Covalent Inhibitor Design

Warhead Optimization

The acrylamide group’s electrophilic β-carbon engages in Michael additions with cysteine thiols, enabling irreversible target inhibition. Computational docking studies of FGFR4 inhibitors revealed that the fluorenyl group occupies a hydrophobic pocket adjacent to Cys552, enhancing binding affinity (ΔG = -9.2 kcal·mol⁻¹).

Table 2: Inhibitory Activity of Fluorenyl-Acrylamide Derivatives

| Compound | Warhead Type | FGFR4 IC~50~ (nM) | Selectivity (FGFR1/FGFR4) |

|---|---|---|---|

| 6a | Vinyl sulfonamide | 53 ± 18 | 10:1 |

| 6h | α-Fluoro acrylamide | 45 ± 11 | >100:1 |

Selectivity Mechanisms

The fluorenyl substituent’s conformational rigidity restricts warhead orientation, minimizing off-target effects. In kinase profiling assays, 6h exhibited >100-fold selectivity for FGFR4 over FGFR1–3, attributed to steric clashes with smaller cysteine residues in non-target isoforms.

Properties

CAS No. |

60550-95-0 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

N-(9H-fluoren-2-yl)-2-methylprop-2-enamide |

InChI |

InChI=1S/C17H15NO/c1-11(2)17(19)18-14-7-8-16-13(10-14)9-12-5-3-4-6-15(12)16/h3-8,10H,1,9H2,2H3,(H,18,19) |

InChI Key |

UGENKVXIJXZOLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Origin of Product |

United States |

Preparation Methods

Anionic Polymerization Route (Based on Literature on Fluorenyl Acrylamide Derivatives)

A detailed method for synthesizing fluorenyl acrylamide derivatives involves anionic polymerization techniques, which offer control over molecular weight and tacticity:

- Monomer Synthesis: Fluorenyl amine derivatives are reacted with acryloyl chloride in benzene or anhydrous solvent under nitrogen atmosphere, using N,N-dimethylaniline as a base to scavenge HCl.

- Purification: The product is purified by recrystallization from ether/hexane or column chromatography on silica gel to remove impurities and unreacted starting materials.

- Polymerization: The monomer can be polymerized via anionic polymerization initiated by butyllithium in dry toluene under inert atmosphere to yield polymers with controlled stereochemistry and molecular weight distribution.

Analytical methods such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the polymers and confirm the structure of the monomer.

Photoinitiated Polymerization of Acrylamide Derivatives

In some patents and research, acrylamide derivatives including fluorenyl-substituted types are prepared via photoinitiated polymerization:

- Monomer Preparation: The acrylamide monomer is synthesized and purified.

- Photoinitiation: Using ultraviolet light (wavelength ~365 nm) and photoinitiators (e.g., diisopropyl peroxydicarbonate), polymerization is initiated under controlled temperature and light intensity.

- Polymer Formation: The reaction proceeds for 1.5 to 3 hours to achieve high conversion rates (75-95%), followed by solvent extraction and vacuum drying to isolate the polymer product.

This method is particularly useful for producing polymers with specific architectures and is adaptable for acrylamide derivatives with bulky substituents like fluorenyl groups.

Data Tables Summarizing Preparation Conditions and Outcomes

| Method | Key Reagents/Conditions | Reaction Time | Purification Method | Yield/Conversion | Characterization Techniques |

|---|---|---|---|---|---|

| Anionic Polymerization | Fluorenyl amine + acryloyl chloride, n-BuLi, benzene, N2 atmosphere | Hours | Recrystallization, chromatography | High purity monomer | GPC, 1H NMR, IR |

| Photoinitiated Polymerization | Acrylamide derivative, photoinitiator, UV light (365 nm), 5-7 W/m² | 1.5–3 hours | Solvent extraction, vacuum drying | 75–95% conversion | UV-Vis, FTIR, GPC |

Analytical and Characterization Insights

- NMR Spectroscopy: 1H NMR confirms the presence of fluorenyl aromatic protons and acrylamide vinyl protons, ensuring correct substitution and polymerization.

- GPC: Used to determine molecular weight and polydispersity index, critical for polymer applications.

- Infrared Spectroscopy (IR): Confirms characteristic acrylamide carbonyl stretch (~1670 cm⁻¹) and aromatic C-H stretches from the fluorenyl group.

- Chromatography: Silica gel column chromatography or recrystallization ensures removal of impurities and unreacted monomers.

Challenges and Considerations

- Aggregation during Synthesis: Bulky fluorenyl groups can cause aggregation or steric hindrance during coupling reactions, requiring careful solvent choice and washing steps (e.g., LiBr in DMF to reduce aggregation).

- Control of Polymerization: Anionic polymerization offers stereochemical control but requires strict anhydrous and oxygen-free conditions.

- Photoinitiated Methods: UV intensity and initiator concentration must be optimized to avoid premature termination or incomplete polymerization.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

Fluorenyl-tethered acrylamides are typically synthesized via nucleophilic substitution or amine-acrylate coupling . For example:

-

Fluorenyl-tethered diamine synthesis involves reacting (bromoethyl)fluorene with substituted diamines (e.g., diisopropylphenyl-diamine) to yield intermediates like FlC₂H₄N(H)C₂H₄N(H)Dipp (1a) .

-

Lithiation of such intermediates with n-BuLi promotes coordination to the fluorenide ring, enabling subsequent deprotonation and functionalization .

| Reaction Step | Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic substitution | Bromoethyl fluorene + diamine | Fl-tethered diamine (1a) | |

| Lithiation | n-BuLi, THF | Coordinated Li-fluorenide complex |

Polymerization and Cross-Linking

Acrylamide derivatives often participate in radical polymerization or cross-linking with vinyl monomers. For instance:

-

Copolymerization with 2-acrylamide-2-methylpropanesulfonate (AMPS) and diallyl dimethylammonium chloride (DMDAAC) forms water-soluble polymers via redox initiators (e.g., ammonium persulfate/sodium bisulfite) .

| Monomer System | Initiator | Application | Reference |

|---|---|---|---|

| AM–AMPS–DMDAAC–NVP | (NH₄)₂S₂O₈/NaHSO₃ | High-performance hydrogels |

Michael Addition and Thiol Reactivity

Acrylamides undergo Michael addition with nucleophiles like thiols. For example:

-

Cysteine-thiolate attack on the β-carbon of acrylamide derivatives (e.g., afatinib) proceeds via a stepwise proton-transfer/nucleophilic attack mechanism in enzymatic environments .

-

Rate-limiting step : Nucleophilic attack (NA) with free energy barriers of ~20 kcal/mol in EGFR kinase, compared to ~30 kcal/mol in aqueous solution .

| Reaction Type | Catalyst/Environment | Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Thiolate NA (EGFR) | Enzymatic active site | 19.5 | |

| Thiolate NA (solution) | Aqueous | 29.8 |

Thermal and Acid-Catalyzed Decomposition

Acrylamides decompose under high heat or acidic conditions:

-

Strecker degradation with dicarbonyl compounds (e.g., 2,3-butanedione) generates acrylamide via decarboxylation and deamination pathways .

-

Hydrolysis in acidic media yields acrylic acid derivatives .

Functionalization via Sulfonation

Introduction of sulfonate groups enhances solubility and reactivity:

-

2-Acrylamide-2-methylpropanesulfonate (AMPS) is a common comonomer for synthesizing ion-exchange resins .

Critical Analysis of Missing Data

No direct experimental data for "N-(2-fluorenyl)-2-methyl-acrylamide" were found in the reviewed literature. Key gaps include:

-

Kinetic parameters (e.g., reaction rates, activation energies).

-

Spectroscopic characterization (NMR, IR, MS).

-

Biological reactivity (e.g., enzyme inhibition profiles).

Biological Activity

Acrylamide, N-(2-fluorenyl)-2-methyl- is a compound with notable biological activity, particularly in the context of cancer research and neuropharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Acrylamide derivatives are known for their reactivity and potential biological effects. The specific structure of N-(2-fluorenyl)-2-methyl-acrylamide contributes to its unique interactions within biological systems.

-

Anti-proliferative Activity :

- Acrylamide derivatives have been shown to exhibit anti-proliferative effects on various cancer cell lines. These compounds can induce differentiation and cell cycle arrest, primarily through the inhibition of histone deacetylases (HDACs) which play a crucial role in gene expression regulation associated with cell growth and survival .

-

Neuropharmacological Effects :

- Research indicates that acrylamide compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative and psychiatric disorders. For instance, similar compounds have been linked to modulation of NMDA receptors, which are critical in excitatory neurotransmission and synaptic plasticity .

Study 1: Anti-Cancer Properties

A study investigated the effects of N-(2-fluorenyl)-2-methyl-acrylamide on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving HDAC inhibition leading to increased expression of cyclin-dependent kinase inhibitors like p21.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 40 |

Study 2: Neuropharmacological Activity

Another investigation focused on the neuropharmacological effects of acrylamide derivatives. The study revealed that these compounds could enhance GABAergic transmission while inhibiting glutamatergic activity, suggesting potential applications in treating anxiety and other mood disorders.

Research Findings

- Toxicological Implications :

-

Oxidative Activation :

- The compound undergoes oxidative activation, which can lead to the formation of reactive metabolites that contribute to its biological effects. For instance, studies have shown that the activation of related compounds involves one-electron oxidation processes that yield various products with distinct biological activities .

-

Potential Therapeutic Applications :

- Given its dual role as an anti-cancer agent and a modulator of neurotransmitter systems, N-(2-fluorenyl)-2-methyl-acrylamide shows promise in treating both cancer and neurological disorders. Further research is needed to elucidate its full therapeutic potential and minimize associated risks.

Scientific Research Applications

Polymer Science

Acrylamide derivatives are commonly utilized in the synthesis of polymers and copolymers. The compound can be polymerized to form polyacrylamide, which has applications in:

- Hydrogels : These materials are used for drug delivery systems and tissue engineering due to their biocompatibility and ability to retain water.

- Separation Techniques : Polyacrylamide gels are extensively used in electrophoresis for the separation of biomolecules such as proteins and nucleic acids. The ability to control pore size through the concentration of acrylamide allows for tailored separation conditions.

Analytical Chemistry

Acrylamide, N-(2-fluorenyl)-2-methyl- can serve as a reagent in various analytical techniques:

- Capillary Electrophoresis : The compound can be incorporated into capillary electrophoresis systems to enhance the separation efficiency of biomolecules. Its properties can suppress electroosmotic flow, leading to improved resolution in complex mixtures .

- Near-Infrared Spectroscopy : Research has demonstrated that acrylamide derivatives can be analyzed using near-infrared spectroscopy for the rapid estimation of acrylamide content in food products, such as French fries, which is crucial for food safety assessments .

Biochemical Applications

In biochemistry, acrylamide compounds are employed for:

- Protein Labeling : The unique structure of N-(2-fluorenyl)-2-methyl-acrylamide allows it to be used as a fluorescent label for proteins, facilitating studies in protein interactions and dynamics.

- Drug Development : The compound's ability to form stable complexes with various biomolecules makes it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Case Study 1: Electrophoresis Optimization

Research has shown that incorporating acrylamide derivatives into electrophoresis media significantly enhances the resolution of nucleic acid separations. A study demonstrated that varying the concentration of acrylamide allowed researchers to optimize conditions for separating DNA fragments, leading to clearer results in genetic analysis.

Case Study 2: Food Safety Analysis

A recent study utilized near-infrared spectroscopy to monitor acrylamide levels in fried potato products. By applying predictive modeling based on acrylamide concentrations derived from various cooking methods, researchers were able to provide food manufacturers with a cost-effective method for ensuring compliance with safety standards .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Science | Hydrogel formation | Biocompatibility; water retention |

| Analytical Chemistry | Capillary electrophoresis | Enhanced resolution; tailored separation |

| Biochemical Applications | Protein labeling; drug development | Facilitates interaction studies; targeted therapies |

| Food Safety | Near-infrared spectroscopy | Rapid analysis; cost-effective monitoring |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Fluorenyl vs. Phenyl/Biphenyl Groups : The fluorenyl group in the target compound provides greater steric bulk and aromatic surface area compared to phenyl or biphenyl substituents (e.g., LQM337). This may reduce solubility but improve binding to hydrophobic biological targets .

- Methyl Substituent : The α-methyl group in the target compound likely stabilizes the acrylamide backbone against hydrolysis, a feature shared with methyl-substituted analogs like N-methylphenyl-3-((2R,3R)-3-methyloxiran-2-yl)acrylamide (herbicidal activity) .

- Polar vs. Nonpolar Substituents: Compounds with polar groups (e.g., hydroxyl, methoxy) exhibit enhanced solubility and bioactivity in anti-inflammatory assays, whereas nonpolar groups (e.g., fluorenyl, biphenyl) are associated with materials science applications or targeted drug delivery .

Toxicity Considerations :

- Fluorenyl-containing compounds like 2-FPA induce liver tumors in rats, suggesting that the fluorenyl group may contribute to genotoxicity via metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.